molecular formula C14H13FN2O2 B6368572 N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide CAS No. 1261909-39-0

N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide

Cat. No.: B6368572
CAS No.: 1261909-39-0
M. Wt: 260.26 g/mol
InChI Key: GPKDXHGOSVCSFH-UHFFFAOYSA-N
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Description

N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide is a chemical compound that features a benzamide core with a fluorine atom and a hydroxypyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridine moiety can yield pyridine ketones, while reduction can produce pyridine alcohols .

Scientific Research Applications

N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxypyridine moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2,6-diamino-4-fluoropyridinium triflate
  • N-ethyl-2,4,6-trifluoropyridinium triflate
  • 2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide

Uniqueness

N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide is unique due to its specific combination of a fluorine atom and a hydroxypyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-17-14(19)12-4-3-9(6-13(12)15)10-5-11(18)8-16-7-10/h3-8,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKDXHGOSVCSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683169
Record name N-Ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-39-0
Record name N-Ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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